molecular formula C12H19NO4 B2774140 Tert-butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 2253630-36-1

Tert-butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B2774140
CAS No.: 2253630-36-1
M. Wt: 241.287
InChI Key: CZZKIJGSOVUQKH-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.29 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxo group, an oxa group, and an azaspiro group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate is widely used in scientific research due to its versatile chemical properties . Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its spirocyclic structure allows it to bind to target proteins with high affinity, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-9(14)6-12(13)4-5-16-8-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZKIJGSOVUQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC12CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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